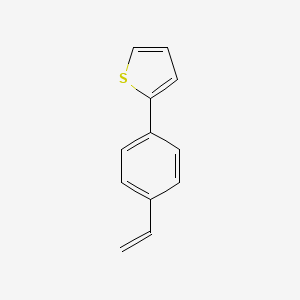

2-(4-Ethenylphenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

168269-58-7 |

|---|---|

Molecular Formula |

C12H10S |

Molecular Weight |

186.27 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)thiophene |

InChI |

InChI=1S/C12H10S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2-9H,1H2 |

InChI Key |

XSZZXUYFZGYBOF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Ethenylphenyl Thiophene and Its Advanced Derivatives

Suzuki-Miyaura Cross-Coupling as a Primary Synthetic Route for 2-(4-Ethenylphenyl)thiophene

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and serves as a primary method for preparing this compound. chemrxiv.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. orgchemres.org For the synthesis of the target molecule, this typically involves the reaction between 2-bromothiophene (B119243) and 4-vinylphenylboronic acid. carroll.edu The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its starting materials. mdpi.commdpi.com The general success and versatility of this method have made it a focal point for extensive research aimed at optimizing its efficiency and environmental friendliness. orgchemres.org

The yield and efficiency of the Suzuki-Miyaura synthesis of aryl-thiophenes are highly dependent on the careful selection of the catalytic system and reaction parameters. A key to a successful cross-coupling is a highly active catalyst. ntnu.no Research has shown that the choice of palladium precursor, ligand, base, and solvent system can dramatically influence the reaction outcome.

Catalyst and Ligand: While simple palladium salts like Palladium(II) acetate (B1210297) can be used, the formation of the active Pd(0) species is crucial. chemrxiv.org The efficacy of the catalyst is significantly enhanced by the use of electron-rich, bulky phosphine (B1218219) ligands. nih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and various generations of XPhos precatalysts have demonstrated unprecedented activity, enabling reactions at low catalyst loadings and even at room temperature for certain substrates. ntnu.nonih.gov These advanced catalytic systems are particularly effective for constructing hindered biaryl structures. ntnu.no

Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) have been identified as excellent choices for reactions involving thienylboronic acids. ntnu.no The solvent must ensure sufficient solubility for both the organohalide and the boronic acid. ntnu.no While organic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dioxane/water mixtures are commonly used, recent efforts have shifted towards more sustainable options. chemrxiv.orgntnu.no

The optimization of these parameters is crucial for maximizing product yield and minimizing reaction times and side-product formation.

Table 1: Optimization of Suzuki-Miyaura Reaction Parameters for Aryl-Thiophene Synthesis

| Parameter | Variation | General Outcome/Observation | Reference |

|---|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂/SPhos | Highly effective system for aryl-thiophene coupling. | ntnu.no |

| XPhos Pd-G2, G3, G4 | Excellent catalytic properties; G4 allows for full conversion in <30 min, even without degassing. | ntnu.no | |

| Pd(dtbpf)Cl₂ | Highly effective for micellar catalysis in water. | mdpi.com | |

| Base | K₃PO₄ | Identified as an excellent and effective base for the coupling. | ntnu.no |

| Et₃N (Triethylamine) | Used in micellar Suzuki coupling reactions. | mdpi.com | |

| Solvent | Dioxane/Water | Commonly used solvent mixture providing good solubility. | ntnu.no |

| Water (with surfactant) | Enables green, efficient synthesis at room temperature under air. | mdpi.comunimib.it | |

| Deep Eutectic Solvents (DESs) | Acts as a green, reusable medium for the reaction. | researchgate.net |

Adherence to the principles of green chemistry has become a significant goal in chemical synthesis. orgchemres.org For the Suzuki-Miyaura reaction, this involves reducing the use of hazardous organic solvents, minimizing energy consumption, and developing recyclable catalytic systems. chemrxiv.org A major advancement has been the use of water as the reaction solvent, which is non-flammable, non-toxic, and inexpensive. researchgate.net

Micellar catalysis has emerged as a powerful strategy to facilitate these reactions in aqueous media. unimib.it Using a surfactant like Kolliphor EL, nanoreactors are formed in the water, creating an environment where the organic substrates and the catalyst can interact effectively. mdpi.com This approach has enabled the Suzuki cross-coupling of thiophenes and anilines to proceed with high yields and short reaction times at room temperature, without the need for an inert atmosphere. mdpi.comunimib.it Other green approaches include the use of deep eutectic solvents (DESs), which are biodegradable and can be recovered and reused. researchgate.net

Alternative Metal-Catalyzed Coupling Approaches for Structural Analogs and Derivatives

While the Suzuki-Miyaura coupling is a primary route, other metal-catalyzed reactions provide versatile alternatives for synthesizing structural analogs and polymeric derivatives of this compound. These methods offer different advantages in terms of substrate scope, reaction mechanism, and the types of materials that can be produced.

The Stille reaction is a widely used palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide. wikipedia.orgwiley-vch.de It is a powerful method for forming C-C bonds and is particularly effective for synthesizing conjugated polyaromatic materials. wiley-vch.denih.gov The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Key advantages of the Stille reaction include its tolerance for a wide array of functional groups and its use of air- and moisture-stable organostannanes. wikipedia.orgorgsyn.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which poses environmental and safety concerns. wikipedia.org

For the synthesis of well-defined polythiophene derivatives, Kumada catalyst-transfer polycondensation (KCTP) is a powerful chain-growth polymerization technique. researchgate.netru.nl This method typically uses a nickel catalyst with bidentate phosphine ligands, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂. ru.nl KCTP allows for the synthesis of polymers with controlled molecular weights, low dispersity, and high regioregularity. acs.orgnih.gov

The mechanism is sensitive to the nature of the halogen on the thiophene (B33073) monomer. rsc.org For instance, brominated monomers often lead to a controlled polymerization, whereas iodinated monomers can experience inhibition by magnesium salt byproducts. rsc.org The development of highly active nickel catalysts with specialized ligands has enabled the polymerization of even sterically hindered thiophene monomers. acs.orgnih.gov

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling polymerizations like Stille and Suzuki. researchgate.net This palladium-catalyzed method forms C-C bonds by coupling a C-H bond directly with a C-X (where X is a halide) bond, thus avoiding the need to pre-synthesize organometallic reagents (e.g., organoboron or organotin compounds). researchgate.netacs.org

This approach reduces the number of synthetic steps and the generation of toxic byproducts. researchgate.netacs.org DArP has been successfully used to synthesize a variety of poly(3,4-disubstituted)thiophenes. core.ac.uk The reactivity in DArP can be influenced by the electronic properties of substituents on the thiophene ring. researchgate.net Furthermore, the technique allows for precise control over the regioregularity of ester-functionalized polythiophenes, which in turn influences their electronic properties like ionization potential and optical bandgap. elsevierpure.com

Table 2: Comparison of Alternative Coupling Methodologies for Thiophene Derivatives

| Methodology | Catalyst | Coupling Partners | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Stille Coupling | Palladium | Organohalide (R-X) + Organostannane (R'-SnR₃) | Excellent functional group tolerance; high yields; air/moisture stable reagents. wiley-vch.deorgsyn.org | High toxicity of tin reagents and byproducts. wikipedia.org |

| Kumada Polycondensation | Nickel | Grignard Reagent (Ar-MgX) from a dihalothiophene monomer | Chain-growth polymerization; control over molecular weight and regioregularity. ru.nlacs.org | Requires stoichiometric Grignard reagent; sensitive to functional groups. |

| Direct Arylation (DArP) | Palladium | Aryl Halide (Ar-X) + Arene (Ar'-H) | Atom-economical; avoids organometallic reagents; fewer synthetic steps. researchgate.netacs.org | Controlling C-H activation selectivity can be challenging; risk of homocoupling. |

Polymerization and Copolymerization of 2 4 Ethenylphenyl Thiophene

Homopolymerization Mechanisms and Kinetics of 2-(4-Ethenylphenyl)thiophene

Homopolymers of this compound can be synthesized through distinct polymerization pathways, primarily by targeting either the vinyl group or the thiophene (B33073) ring. The choice of polymerization technique dictates the resulting polymer structure and properties.

Oxidative Polymerization Using Chemical Initiators (e.g., FeCl3)

Oxidative polymerization is a common and cost-effective method for creating conjugated polymers from thiophene and its derivatives. ipfdd.dechalmers.se Iron(III) chloride (FeCl3) is a frequently used chemical initiator for this process. ipfdd.dechalmers.sepkusz.edu.cnnih.gov The polymerization proceeds through the oxidative coupling of thiophene rings, leading to the formation of a polythiophene backbone.

The proposed mechanism for the oxidative polymerization of thiophene using FeCl3 involves the oxidation of the monomer to a radical cation. pkusz.edu.cn This radical cation can then couple with another monomer or a growing polymer chain, followed by deprotonation to regenerate the aromaticity of the thiophene ring. This process repeats, leading to chain growth. The reaction is often carried out in a solvent like chloroform (B151607). ipfdd.denih.gov The resulting polymer, poly(this compound), possesses a conjugated polythiophene backbone with pendant vinylphenyl groups. The vinyl groups generally remain intact during this process, offering potential sites for subsequent crosslinking or modification.

Factors such as the monomer-to-oxidant ratio, reaction temperature, and solvent can influence the molecular weight and properties of the resulting polymer. nih.gov For instance, using solvents with higher donor numbers can affect the acidity of the Lewis acid initiator and potentially hinder the polymerization. ipfdd.de

Free Radical Chain Polymerization: Initiation, Propagation, and Termination

Free radical polymerization targets the vinyl group of this compound, leaving the thiophene ring as a pendant group along the polymer backbone. This method follows the classical steps of a chain-growth polymerization: initiation, propagation, and termination. uvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical reaction. These primary radicals then add to the vinyl group of a this compound monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of a polymer chain is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one growing chain to another (disproportionation).

The kinetics of free radical polymerization are influenced by the concentrations of the monomer and initiator. libretexts.org The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. libretexts.org

Kinetic Studies of Polymer Chain Growth and Polymerization Rate

Kinetic studies provide valuable insights into the polymerization process, including the rate of polymer chain growth and the factors that influence it. The rate of polymerization is a critical parameter that can be determined by monitoring the disappearance of the monomer or the appearance of the polymer over time.

In living/controlled polymerization techniques, the rate of polymerization is often first-order with respect to the monomer concentration. cmu.edu This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The kinetic chain length, which represents the average number of monomer units added to a growing chain before termination, is a key parameter in chain polymerization. libretexts.org It is influenced by the rates of propagation and initiation. libretexts.org

Mathematical modeling can be employed to study the kinetics of polymerization processes, taking into account factors such as the increase in viscosity of the reaction mixture as the polymer chains grow. bibliotekanauki.pl These models can help in determining kinetic parameters and understanding the relationship between reaction conditions and polymer properties. bibliotekanauki.pl

Advanced Copolymerization Strategies Involving this compound

Copolymerization allows for the creation of materials with tailored properties by combining this compound with other monomers. Advanced strategies enable the synthesis of copolymers with specific architectures and functionalities.

Alternating Copolymerization with Electron-Accepting Monomers for Donor-Acceptor Systems

Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting units, are of significant interest for applications in organic electronics. informaticsjournals.co.inrsc.orgnih.gov this compound, with its electron-rich thiophene ring, can act as the donor monomer.

A notable example is the alternating copolymerization of a styrene (B11656) derivative bearing a thiophene donor group, such as 3-(4-ethenylphenyl)thiophene, with an electron-accepting monomer like a maleic anhydride (B1165640) derivative substituted with an acceptor unit. nih.govmdpi.com Due to the significant difference in their reactivity ratios, styrene and maleic anhydride derivatives have a strong tendency to form alternating copolymers. nih.govmdpi.com This strategy allows for the creation of well-defined D-A systems. The resulting copolymers can exhibit interesting photophysical and electrochemical properties, making them suitable for applications in organic solar cells and other electronic devices. chalmers.seinformaticsjournals.co.inrsc.org

Block Copolymer Synthesis via Controlled/Living Polymerization Techniques (e.g., ATRP, RAFT, GRIM)

Controlled/living polymerization techniques provide precise control over the molecular weight, architecture, and functionality of polymers. nih.govscispace.com These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Grignard Metathesis (GRIM) polymerization, are powerful tools for synthesizing well-defined block copolymers containing this compound.

ATRP and RAFT: Both ATRP and RAFT are types of controlled radical polymerization that can be used to polymerize the vinyl group of this compound. resolvemass.ca These techniques allow for the synthesis of a "living" polymer chain, which can then be extended by the addition of a second monomer to form a block copolymer. nih.govresearchgate.net For instance, a block of poly(this compound) can be synthesized first, followed by the addition of another vinyl monomer to create a diblock copolymer. The choice between ATRP and RAFT often depends on the specific monomers and desired polymer architecture. resolvemass.ca

GRIM (Grignard Metathesis) Polymerization: GRIM is a chain-growth polycondensation method particularly suited for the synthesis of regioregular polythiophenes. While not directly polymerizing the vinyl group, GRIM can be used to create a block of polythiophene, which could then be functionalized with vinyl groups or used in conjunction with other polymerization techniques to create block copolymers. For instance, a polythiophene block could be prepared by GRIM, and then a second block could be grown from the end of the polythiophene chains using a different polymerization method that targets the vinyl group of a subsequently added monomer.

These advanced copolymerization strategies enable the creation of a wide array of functional materials with tailored properties for various applications.

Graft Copolymerization for Surface Modification and Composite Materials

Graft copolymerization is a powerful technique to chemically bond polymer chains onto a substrate, thereby modifying its surface properties or creating a composite material with synergistic characteristics. The monomer this compound, which contains a polymerizable ethenyl (vinyl) group and a thiophene moiety, is particularly suited for this approach. It can be used in a "grafting to" or "grafting from" process to introduce polythiophene properties, such as conductivity and optical activity, onto various material surfaces.

A notable application involves the surface modification of commodity plastics like polypropylene (B1209903) (PP). researchgate.netresearchgate.net In a two-step process, this compound can first be grafted onto the PP surface. researchgate.net This initial step functionalizes the inert PP backbone with pendant thiophene rings. Subsequently, these surface-tethered thiophene units can act as initiation sites for the oxidative graft polymerization of other monomers, such as 3-hexylthiophene (B156222) (3HT), using an oxidizing agent like iron(III) chloride (FeCl₃). researchgate.netresearchgate.net This second step creates poly(3-hexylthiophene) (P3HT) chains grafted from the PP surface, effectively forming a conductive composite material.

The success of the grafting process can be confirmed through various analytical techniques. For instance, UV-Vis spectroscopy can verify the presence of the conjugated P3HT moiety, while transmission electron microscopy-energy dispersive X-ray (TEM-EDX) analysis can confirm the presence of sulfur, originating from the thiophene rings, on the material's surface. researchgate.net Such modifications have been shown to significantly enhance the electrical conductivity of the base material. For example, a polypropylene powder grafted with P3HT via this method exhibited a conductivity of 0.02 S/cm. researchgate.net This strategy is also applicable to other substrates, such as cellulose, to create flexible, conductive composite materials. researchgate.net

Interactive Table 1: Graft Copolymerization of Thiophene Derivatives onto Polypropylene

| Step | Monomer/Reagent | Initiator/Agent | Substrate | Outcome | Analytical Confirmation | Reference |

| 1 | 3-(4-Ethenylphenyl)thiophene | Tri-n-butylborane (TBB) / Oxygen | Polypropylene (PP) | PP surface functionalized with pendant thiophene groups (PEPT-g-PP). | - | researchgate.netresearchgate.net |

| 2 | 3-Hexylthiophene (3HT) | Iron(III) chloride (FeCl₃) | PEPT-g-PP | P3HT chains grafted from the PP surface, creating a conductive composite (P3HT-g-PP). | UV-Vis, Raman, XRD, TEM-EDX | researchgate.netresearchgate.net |

Control of Polymer Architecture and Molecular Weight Distribution

The performance of a conjugated polymer is intrinsically linked to its molecular architecture, including the regularity of its monomeric unit arrangement (regioregularity), chain length, and the distribution of these chain lengths (dispersity).

Regioregularity Control in Poly(this compound)

For unsymmetrical monomers like this compound, the orientation of each unit within the polymer chain is critical. Polymerization can lead to a random mixture of couplings: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). researchgate.netcmu.edu HH couplings often introduce steric hindrance, causing the polymer backbone to twist and disrupting the π-conjugation, which is detrimental to the material's electronic properties. cmu.edunih.gov Achieving a high degree of HT coupling, known as regioregularity, is therefore a primary goal in the synthesis of high-performance polythiophenes.

Several synthetic strategies have been developed to control the regioregularity of polythiophenes, which are applicable to the polymerization of this compound. rsc.org

Kumada Catalyst-Transfer Polycondensation (KCTP): This method, often referred to as the McCullough method, involves the polymerization of a 2-bromo-5-(bromomagnesio)-3-substituted thiophene monomer with a nickel catalyst, such as Ni(dppp)Cl₂. It can yield polythiophenes with very high HT content (98-100%). cmu.edu

Grignard Metathesis (GRIM) Polymerization: A variation of the Kumada coupling, the GRIM method involves treating a 2,5-dihalo-3-substituted thiophene with an alkyl Grignard reagent to induce a halogen-magnesium exchange, followed by polymerization with a nickel catalyst. This is a robust, large-scale method for producing regioregular polythiophenes. cmu.edu

Direct Arylation Polymerization (DArP): This newer method offers a more atom-economical and "green" alternative by avoiding the pre-functionalization of monomers into organometallic species. nih.govrsc.org DArP protocols can produce polymers with controlled molecular weight, high regioregularity, and low dispersity using palladium-based catalysts. nih.gov

By applying these controlled polymerization techniques, it is possible to synthesize poly(this compound) with a well-defined, highly regioregular structure, maximizing its conjugation length and optimizing its electronic and optical properties.

Impact of Polymerization Conditions on Polymer Chain Length and Dispersity

The polymer chain length (or molecular weight) and its dispersity (Đ or Mw/Mn) are crucial parameters that influence the mechanical, processing, and electronic properties of the final material. For poly(this compound), these characteristics can be precisely tuned by controlling the polymerization conditions.

Living polymerization techniques, such as living anionic polymerization, are particularly effective for this purpose. In the anionic polymerization of related monomers like 2-vinylthiophene, the resulting polymers exhibit well-defined structures with controlled molecular weights based on the monomer-to-initiator molar ratio and narrow molecular weight distributions (Đ < 1.2). acs.org The choice of initiator (e.g., sec-BuLi, K-Naph) and reaction temperature significantly influences the polymerization rate and control. acs.org For instance, polymerizations conducted at low temperatures (e.g., -78 °C) help to suppress side reactions and maintain the "living" nature of the polymer chains. acs.org

The polymerization temperature also has a direct effect on chain length. Studies on similar systems like poly(3,4-ethylenedioxythiophene) (PEDOT) have shown that higher polymerization temperatures lead to increased reactant diffusivity, resulting in longer average polymer chains. diva-portal.org However, this can sometimes come at the cost of broader dispersity.

Interactive Table 2: Influence of Polymerization Conditions on Poly(this compound) Characteristics

| Parameter | Condition | Expected Impact on Chain Length (Mn) | Expected Impact on Dispersity (Đ) | Rationale / Relevant Method | Reference |

| Polymerization Method | Living Anionic Polymerization | Controlled by [Monomer]/[Initiator] ratio. | Low (Đ < 1.2) | Suppresses termination and transfer reactions, allowing chains to grow uniformly. | acs.org |

| Controlled Radical Polymerization (RAFT, ATRP) | Controlled by [Monomer]/[Initiator] ratio. | Low (Đ < 1.5) | Provides control over chain growth through a reversible activation-deactivation equilibrium. | nih.gov | |

| Initiator Type | Highly reactive (e.g., sec-BuLi) vs. less reactive | Faster initiation can lead to more uniform chain growth. | Can be narrow if initiation is much faster than propagation. | The choice of initiator is critical in living/controlled polymerizations. | acs.org |

| Temperature | Increasing Temperature | Generally increases. | May increase or decrease depending on the system and side reactions. | Higher temperature increases reactant diffusivity but can also increase the rate of side/termination reactions. | diva-portal.org |

| Decreasing Temperature (e.g., -78 °C) | Generally decreases for a given time. | Often narrower. | Suppresses unwanted side reactions in living polymerizations. | acs.org | |

| Monomer to Initiator Ratio | Increasing Ratio | Increases. | Can remain narrow in a controlled/living system. | In a living polymerization, each initiator molecule ideally starts one polymer chain. | acs.org |

Advanced Spectroscopic and Structural Characterization of 2 4 Ethenylphenyl Thiophene and Its Polymeric Forms

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence studies, is fundamental to characterizing the electronic transitions and emissive properties of conjugated molecules like 2-(4-ethenylphenyl)thiophene and its polymers.

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of conjugated systems. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In conjugated molecules, these transitions are typically π → π* transitions. pharmatutor.org The wavelength of maximum absorption (λmax) is directly related to the energy gap between these orbitals and is sensitive to the conjugation length of the molecule. libretexts.org

For thiophene-based polymers, the π-π* transition is a characteristic feature. mdpi.com In the case of poly(this compound), polymerization leads to an extended π-conjugated system along the polymer backbone. This increased conjugation length results in a smaller HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption spectrum compared to the monomer. For instance, studies on similar polythiophene derivatives have shown that increasing the degree of polymerization can lead to a red shift in the λmax value, indicating a longer effective conjugation length. researchgate.net However, factors such as polymer chain conformation can also influence the absorption spectra; a more planar, rod-like structure typically exhibits a red-shifted absorption compared to a coiled conformation. wikipedia.org

The absorption spectra of polythiophene derivatives can exhibit distinct bands. For example, a band associated with the π - π* interband transition is often observed. researchgate.net In some cases, an additional band related to n-π* transitions may also be present. researchgate.net The introduction of substituents and the formation of copolymers can further modify the electronic absorption characteristics. For instance, copolymers of thiophene (B33073) and aniline (B41778) have been synthesized to create donor-acceptor conjugated copolymers with tailored absorption properties. nih.gov

Table 1: Representative UV-Visible Absorption Data for Thiophene-Based Polymers

| Polymer System | Absorption Maxima (λmax) | Electronic Transition | Reference |

| Polythiophene (PTh) | ~306 nm, ~377 nm | π - π, n-π | researchgate.net |

| Poly(3-hexylthiophene) (P3HT) | 400 nm, 619 nm | π-π | researchgate.net |

| Poly(3-(4-octylphenyl)thiophene) (POPT) | 392 nm, 624 nm | π-π | researchgate.net |

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of materials. Upon excitation with light of a suitable wavelength, the molecule is promoted to an excited state. The subsequent relaxation of the electron from the LUMO back to the HOMO can result in the emission of a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference is known as the Stokes shift.

For polythiophene derivatives, the emission spectra are sensitive to the chemical structure and morphology. For example, a star copolymer, G1PPT-co-PEDOT, exhibits an emission maximum at 552 nm when excited at 480 nm. mdpi.com The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications in light-emitting devices. The PLQY can be influenced by factors such as molecular rigidity and intermolecular interactions. For instance, the substitution of thiophene rings with phenyl rings in certain oligomers has been shown to increase the PLQY significantly. mdpi.com

Table 2: Photoluminescence Data for Selected Thiophene-Based Materials

| Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (PLQY) | Reference |

| G1PPT-co-PEDOT | 480 | 552 | - | mdpi.com |

| BPFTT | - | - | 28% | nih.gov |

| T5oxPh | - | - | 70% | mdpi.com |

| T3oxPh | - | - | 63% | mdpi.com |

| Ph-(7T)3 | 350 | 514 | ~4.5% | kobe-u.ac.jp |

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique based on the absorption of infrared radiation by molecular vibrations. mdpi.com It is highly effective for identifying the functional groups present in a molecule. marshall.edu

In the FT-IR spectrum of this compound, one would expect to see characteristic absorption bands for the thiophene ring, the phenyl ring, and the ethenyl (vinyl) group. The thiophene ring typically shows C-H stretching vibrations, C=C stretching, and C-S stretching modes. iosrjournals.org Aromatic C-H stretching vibrations are generally observed around 3030 cm⁻¹. ucla.edu The C=C stretching vibrations within the aromatic rings appear in the 1500-1700 cm⁻¹ region. ucla.edu The ethenyl group would exhibit a C=C stretching vibration around 1620-1680 cm⁻¹ and vinylic =C-H stretching between 3010-3100 cm⁻¹. libretexts.org

Upon polymerization, changes in the FT-IR spectrum can confirm the formation of the polymer. The disappearance or reduction in intensity of the vinyl group absorptions would indicate its participation in the polymerization reaction. The FT-IR spectrum of the resulting poly(this compound) would be dominated by the absorptions of the polythiophene backbone and the pendant phenyl groups. For polythiophene, characteristic peaks include C-C and C=C stretching vibrations in the thiophene rings (around 1445 cm⁻¹ and 1640 cm⁻¹, respectively) and the C-S-C ring deformation (around 628 cm⁻¹). researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound and its Polymer

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes | Reference |

| Aromatic C-H Stretch | ~3030 | Present in both monomer and polymer. | ucla.edu |

| Alkenyl =C-H Stretch | 3010 - 3100 | Characteristic of the monomer's ethenyl group. | libretexts.org |

| Alkene C=C Stretch | 1620 - 1680 | Characteristic of the monomer's ethenyl group. | libretexts.org |

| Aromatic C=C Stretch | 1500 - 1700 | Present in both monomer and polymer. | ucla.edu |

| Thiophene Ring C-S-C Deformation | ~704-628 | Characteristic of the thiophene ring. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. nih.govresearchgate.net Both ¹H-NMR and ¹³C-NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. temp.domainsmdpi.com

For the monomer this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the thiophene ring, the phenyl ring, and the ethenyl group. The chemical shifts and coupling patterns of these protons would allow for their unambiguous assignment. For example, the protons of the vinyl group typically appear in the range of 5-7 ppm. The aromatic protons of the thiophene and phenyl rings would resonate in the region of 7-8 ppm. researchgate.net

The ¹³C-NMR spectrum of the monomer would complement the ¹H-NMR data, showing distinct signals for each unique carbon atom. The carbons of the thiophene ring, phenyl ring, and ethenyl group would all have characteristic chemical shifts. For example, carbons in aromatic and alkene groups typically resonate in the range of 100-150 ppm. spectrabase.com

Upon polymerization, the NMR spectra undergo significant changes. In the ¹H-NMR spectrum of poly(this compound), the signals corresponding to the ethenyl protons would disappear, confirming their involvement in the polymerization. The signals for the aromatic protons on the thiophene and phenyl rings would likely broaden due to the polymeric nature of the material and potential aggregation in solution. core.ac.ukresearchgate.net Similarly, the ¹³C-NMR spectrum of the polymer would show a new set of signals corresponding to the polymer backbone, while the signals for the ethenyl carbons would be absent. rsc.org

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |

| Ethenyl Protons | 5.0 - 7.0 | 110 - 140 | nih.gov |

| Thiophene Protons | 7.0 - 8.0 | 120 - 145 | researchgate.netrsc.org |

| Phenyl Protons | 7.0 - 8.0 | 125 - 140 | researchgate.net |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. edinst.com It is based on the inelastic scattering of monochromatic light. ksu.edu.sa Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for studying the conjugated backbone of polymers. imperial.ac.uk

For this compound, the Raman spectrum would exhibit peaks corresponding to the vibrational modes of the thiophene, phenyl, and ethenyl groups. The C=C stretching vibrations of the aromatic rings and the ethenyl group are typically strong in Raman spectra. The C-S stretching modes of the thiophene ring are also readily observed. iosrjournals.org

Upon polymerization to form poly(this compound), the Raman spectrum provides valuable information about the increased conjugation. The positions and intensities of the Raman bands, particularly those associated with the C=C stretching modes of the polythiophene backbone, are sensitive to the conjugation length. rsc.orgkyushu-u.ac.jp A shift in these bands to lower frequencies is often indicative of an increase in the effective conjugation length. kyushu-u.ac.jp The disappearance of the ethenyl group's characteristic Raman signals would also confirm polymerization. The strong coupling between the electronic structure and the vibrations in conjugated polymers means that Raman spectroscopy can detect subtle changes in molecular conformation and π-electron density distribution. imperial.ac.uk

Table 5: Key Raman Shifts for Thiophene-Based Structures

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Notes | Reference |

| C=C Symmetric Stretch | 1400 - 1550 | Sensitive to conjugation length in the polymer. | iosrjournals.orgkyushu-u.ac.jp |

| C-S Stretch | 650 - 850 | Characteristic of the thiophene ring. | iosrjournals.org |

| C-H In-plane Bending | 1000 - 1300 | Present in both monomer and polymer. | iosrjournals.org |

X-ray Diffraction and Scattering Techniques

X-ray techniques are indispensable for probing the atomic and nanoscale arrangement of materials. Both powder X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) offer complementary information regarding the crystalline nature and larger-scale structure of this compound and its polymers.

Powder X-ray diffraction (XRD) is a powerful, non-destructive technique used to characterize the crystalline properties of materials. numberanalytics.commalvernpanalytical.com It provides information on phase composition, crystal structure, and the degree of crystallinity. iastate.eduicdd.com For polymers, XRD is crucial for distinguishing between ordered crystalline regions and disordered amorphous domains. icdd.comrroij.com

In the context of polythiophenes, XRD patterns can reveal the nature of the polymer's structural order. icdd.com Generally, pristine polythiophene exhibits an amorphous nature, characterized by broad peaks in its XRD spectrum. researchgate.net For instance, some studies on polythiophene thin films show a broad peak around a 2θ value of 26°, which is characteristic of amorphous polythiophene. ijsr.net The presence of sharp peaks would indicate a more crystalline structure, which can be influenced by the synthesis method and subsequent processing, such as annealing. ijsr.netnih.gov

The degree of crystallinity in a polymer significantly impacts its physical and mechanical properties. rroij.com XRD analysis allows for the quantification of this crystallinity by comparing the integrated intensities of the crystalline peaks and the amorphous halo. rroij.com For poly(this compound), XRD would be used to assess how the phenyl-thiophene structure influences chain packing and ordering. The diffraction pattern would provide key information on the π-π stacking distance between polymer chains, a critical parameter for charge transport in conducting polymer applications. researchgate.net Analysis of the peak positions and widths can also yield data on crystallite size and lattice strain within the material. malvernpanalytical.com

A hypothetical XRD analysis of a semi-crystalline poly(this compound) sample might yield the following data, indicating the positions of diffraction peaks and their corresponding interpretations.

Table 1: Hypothetical XRD Data for Poly(this compound)

| 2θ (degrees) | d-spacing (Å) | Assignment |

| ~5-7 | ~12.6-17.7 | Lamellar stacking distance (interchain spacing) |

| ~20-26 | ~3.4-4.4 | π-π stacking distance (intrachain interaction) |

| Broad Halo | - | Amorphous scattering |

This table is illustrative and actual values would depend on experimental conditions and sample preparation.

While XRD probes atomic-scale order, small-angle X-ray scattering (SAXS) provides information on larger structural features, typically in the range of 1 to 100 nanometers. researchgate.netnih.gov This makes SAXS an ideal technique for analyzing the nanoscale morphology of polymeric materials, including particle size, shape, distribution, and the structure of porous materials. researchgate.netrsc.org

For poly(this compound), SAXS can be employed to study the morphology of the polymer in bulk or as part of a nanocomposite. The technique is sensitive to variations in electron density, allowing it to characterize the size and shape of polymer aggregates, domains in block copolymers, or the dispersion of nanoparticles within a polymer matrix. xenocs.com In-situ SAXS experiments can even monitor the evolution of these nanostructures during processes like polymerization or annealing. xenocs.com

The analysis of SAXS data can reveal information about:

Average particle/domain size: Determined from the scattering curve's shape and position. researchgate.net

Size distribution: Can be calculated from the experimental scattering data. researchgate.net

Shape of scattering objects: Inferred by fitting the data to various structural models (e.g., spherical, cylindrical). researchgate.net

Surface-to-volume ratio: A key parameter for porous materials or composites. rsc.org

In polymer optical fibers, for instance, SAXS is used to investigate the fiber's internal structure, anisotropy, and crystallinity at the nanoscale, which are critical for their performance. uniroma1.it For poly(this compound) thin films, SAXS could provide insights into the formation of crystalline domains and their orientation relative to the substrate, which is crucial for applications in electronics. nih.gov

Mass Spectrometry and Elemental Analysis

Confirming the molecular weight of oligomers and polymers and verifying their elemental composition are fundamental steps in polymer characterization. MALDI-TOF mass spectrometry and elemental analysis are the primary techniques used for these purposes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large molecules like synthetic polymers. creative-proteomics.comshimadzu.com It allows for the determination of the molecular weight distribution of a polymer sample, providing information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI). nih.gov

In a MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix compound that strongly absorbs at the laser's wavelength. creative-proteomics.comresearchgate.net The laser energy desorbs and ionizes the matrix and analyte molecules, and the time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. creative-proteomics.com

For poly(this compound), MALDI-TOF MS would be used to:

Confirm the mass of the repeating monomer unit.

Identify the end-groups of the polymer chains.

Determine the molecular weight distribution of the synthesized polymer. shimadzu.com

The resulting spectrum typically shows a series of peaks, each corresponding to a polymer chain of a different length (i.e., a different number of monomer units). shimadzu.com The difference in mass between adjacent peaks corresponds to the mass of the monomer unit. This technique is particularly valuable for polymers with a molecular weight below 10,000 g/mol . nih.gov

Table 2: Illustrative MALDI-TOF Data for an Oligomer of this compound

| Peak (m/z) | Number of Monomer Units (n) | Interpretation |

| ~400 | 2 | Dimer |

| ~600 | 3 | Trimer |

| ~800 | 4 | Tetramer |

| ~1000 | 5 | Pentamer |

This table is for illustrative purposes. The actual m/z values would depend on the end groups and the ion formed (e.g., [M+H]+ or [M+Na]+). The monomer mass of this compound is approximately 200.27 g/mol .

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. mdpi.com It is a destructive technique that involves the complete combustion of the sample, followed by the quantification of the resulting gases. thermofisher.comijnc.ir

For this compound (C₁₂H₁₀S) and its polymer, elemental analysis serves to verify the empirical formula and assess the purity of the synthesized material. mdpi.comresearchgate.net The experimentally determined weight percentages of C, H, and S are compared with the theoretically calculated values based on the expected chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct chemical composition. researchgate.net

Table 3: Theoretical vs. Experimental Elemental Analysis for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 83.88% | 83.75% |

| Hydrogen (H) | 5.03% | 5.09% |

| Sulfur (S) | 11.09% | 11.01% |

The theoretical percentages are calculated based on the molecular formula C₁₂H₁₀S. Experimental values are hypothetical and would have an associated experimental error.

Any significant deviation from the theoretical values could indicate the presence of impurities, residual solvent, or incomplete reaction. mdpi.com

Surface-Sensitive Spectroscopies for Thin Film Analysis

The properties of thin films are often dominated by their surface characteristics. Therefore, surface-sensitive spectroscopic techniques are essential for analyzing the chemical composition and molecular orientation at the surface of poly(this compound) films.

Techniques like X-ray Photoelectron Spectroscopy (XPS) and surface-enhanced Raman scattering (SERS) provide detailed information about the outermost layers of a material. korea.ac.krkau.org.ua

X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition and chemical states of elements on the surface of a thin film. For a poly(this compound) film, XPS would confirm the presence of carbon and sulfur and could provide information about their chemical bonding environment, which is crucial for understanding surface properties and interfaces in electronic devices.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique for obtaining vibrational spectra of molecules adsorbed on or near nanostructured metal surfaces. korea.ac.kr It can provide information about the molecular orientation and conformation of the polymer chains at the surface. For instance, changes in the SERS spectra of a poly(this compound) film upon rubbing could indicate a reorientation of the thiophene and phenyl rings, which is a key factor in applications like liquid crystal alignment layers. korea.ac.kr

These surface-sensitive techniques are vital for establishing structure-property relationships in thin films of poly(this compound), guiding the development of materials for advanced applications.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. mdpi.comphi.com When analyzing poly(this compound), XPS can confirm the presence of the constituent elements—carbon and sulfur—and provide information about their bonding environments. nih.gov

In a typical XPS analysis of a polythiophene derivative, a survey scan first identifies all the elements present on the surface. phi.com For poly(this compound), the primary signals would correspond to Carbon (C 1s) and Sulfur (S 2p). High-resolution spectra of these individual peaks are then acquired to probe the specific chemical states. nih.gov

The C 1s spectrum can be deconvoluted into multiple component peaks. These peaks correspond to the different chemical environments of the carbon atoms within the polymer structure, such as the C-C and C-H bonds of the phenyl and ethenyl groups, and the C-S bonds within the thiophene ring. nih.gov The S 2p peak is particularly indicative of the thiophene ring's integrity. It typically appears as a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling. The binding energy of the main C-S-C component in the thiophene ring is expected around 164.0 eV. nih.gov The presence of higher binding energy components (around 165-168 eV) can indicate oxidation of the sulfur atom to sulfone or sulfoxide (B87167) species (C-SOx-C), which may occur due to exposure to air. nih.gov

A recent study on a copolymer brush containing 3-(4-ethenylphenyl)thiophene utilized XPS to confirm the elemental composition of the resulting material. mdpi.com This underscores the utility of XPS in verifying the successful synthesis and purity of complex polymer structures.

Table 1: Expected XPS Core-Level Peaks and Binding Energies for Poly(this compound)

| Core Level | Binding Energy (eV) | Inferred Chemical State |

| C 1s | ~284.8 - 285.0 | C-C, C-H (Aromatic/Aliphatic) |

| ~286.0 | C-S (Thiophene ring) | |

| S 2p3/2 | ~164.0 | C-S-C (Thiophene ring) |

| S 2p1/2 | ~165.2 | C-S-C (Thiophene ring) |

| ~168.0 | C-SOx-C (Oxidized Sulfur) |

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band and Work Function Measurements

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of the valence band region of materials. mdpi.com It is used to determine key electronic parameters such as the work function and the Highest Occupied Molecular Orbital (HOMO) level, which are critical for applications in organic electronics like solar cells and light-emitting diodes. mdpi.comscirp.org

In a UPS experiment, low-energy ultraviolet photons are used to excite electrons from the outermost molecular orbitals. By analyzing the kinetic energy of the emitted photoelectrons, a spectrum of the valence band density of states is obtained. The work function of the material can be determined from the secondary electron cutoff, which is the low kinetic energy edge of the spectrum. The HOMO level, which corresponds to the ionization potential of the material, is determined from the high kinetic energy onset of the spectrum. scirp.org

Table 2: Illustrative Electronic Properties for Polythiophene-Based Systems

| Polymer System | HOMO Level (eV) | Work Function (eV) | Measurement/Calculation Method |

| Poly((E)-1,2-di-(3-octyl-2-thienyl) vinylene) | 5.33 | Not Reported | Cyclic Voltammetry scirp.org |

| Poly(3-hexylthiophene) (P3HT) | ~4.9 - 5.2 | ~4.1 - 4.3 | UPS / Cyclic Voltammetry |

| Phenyl-substituted Polythiophene (Theoretical) | Higher than PT | Lower than PT | DFT Calculation beilstein-journals.org |

Note: This table provides example values from related systems to illustrate the typical range and is not specific to poly(this compound).

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of polymer films at the nanoscale, providing three-dimensional topographical images with high resolution. mccrone.com It allows for the investigation of surface morphology, roughness, and the arrangement of polymer chains and domains without requiring complex sample preparation. nih.govbruker.com

For thin films of poly(this compound), AFM can reveal crucial information about the film's quality and structure. The technique operates by scanning a sharp tip attached to a cantilever across the sample surface. The resulting images can show the morphology of the polymer, which can range from smooth and uniform to globular or fibrillar structures depending on the preparation method (e.g., spin-coating, electropolymerization). uh.edumdpi.com

Studies on polythiophene films have demonstrated AFM's ability to resolve features from the mesoscale down to the sub-molecular level. nih.gov For example, AFM has been used to observe the layer-by-layer growth of electropolymerized polythiophene films, showing a transformation from a globular to a more membrane-like morphology with increased deposition cycles. uh.edu In another study, friction-transferred films of unsubstituted polythiophene were shown by AFM to be uniform and smooth, with a surface roughness (Ra) of 1.38 nm. mdpi.com High-resolution AFM can even visualize individual polymer strands and identify domain boundaries in semicrystalline films. nih.gov A recent investigation involving a copolymer brush containing 3-(4-ethenylphenyl)thiophene used AFM to confirm the thickness of the polymer layer, demonstrating the technique's utility in quantitative structural analysis. mdpi.com

Table 3: Morphological Features of Polythiophene Films Characterized by AFM

| Feature | Description | Significance |

| Surface Roughness | Quantitative measure (e.g., Ra, Rq) of the fine-scale variations in the height of the film surface. | Affects device performance, interfacial contact, and charge transport. |

| Domain Structure | Observation of crystalline, amorphous, or phase-separated regions within the polymer film. bruker.com | Influences electronic and optical properties. |

| Fibrillar/Globular Morphology | Describes the shape and arrangement of polymer aggregates, whether as interconnected fibers or distinct spheres. uh.edu | Depends on processing conditions and impacts film connectivity. |

| Film Uniformity/Defects | Identification of pinholes, cracks, or aggregates that disrupt the homogeneity of the film. | Critical for reliable and reproducible device fabrication. |

| Polymer Chain Arrangement | High-resolution imaging can reveal the packing and orientation of individual polymer backbones. nih.gov | Directly relates to charge carrier mobility. |

Theoretical and Computational Investigations of 2 4 Ethenylphenyl Thiophene and Its Polymeric Forms

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. google.com It is frequently employed for geometry optimizations due to its favorable accuracy-to-cost ratio. google.com For conjugated systems like 2-(4-ethenylphenyl)thiophene, DFT calculations, often including dispersion corrections, are vital for reliably describing the molecular properties. google.com

Geometry optimization is a computational process that seeks to find the most stable atomic arrangement of a molecule, corresponding to a minimum on the potential energy surface where the forces on the atoms are near zero. storion.ruarxiv.org For this compound, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and, most importantly, the dihedral angle between the thiophene (B33073) and phenyl rings.

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Description | Typical Calculated Value |

| d(S1–C2) | Bond length of Sulfur-Carbon in thiophene ring | ~1.74 Å |

| d(C4=C5) | Bond length of Carbon-Carbon double bond in thiophene | ~1.37 Å |

| d(C-C) | Bond length connecting the thiophene and phenyl rings | ~1.47 Å |

| θ(Th-Ph) | Dihedral angle between the thiophene and phenyl rings | 15° - 35° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO can be viewed as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.commdpi.com

For a donor-acceptor molecule like this compound, the thiophene moiety acts as the electron-donating unit, while the ethenylphenyl group serves as the electron-accepting part. DFT calculations typically show that the electron density of the HOMO is primarily localized on the electron-rich thiophene ring. mdpi.comresearchgate.net Conversely, the LUMO's electron density is distributed over the ethenylphenyl portion of the molecule. mdpi.comresearchgate.net This spatial separation of the frontier orbitals is a hallmark of push-pull systems and is essential for their optoelectronic properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity and easier electronic excitation, making the material suitable for applications in organic electronics. mdpi.commdpi.com

Table 2: Representative FMO Energies for this compound (DFT/B3LYP)

| Orbital | Energy (eV) | Description |

| HOMO | -5.50 eV | Highest Occupied Molecular Orbital, localized on the thiophene ring. |

| LUMO | -2.10 eV | Lowest Unoccupied Molecular Orbital, localized on the ethenylphenyl group. |

| E_g (Gap) | 3.40 eV | The energy difference between HOMO and LUMO. |

The electronic structure of this compound is characterized by its push-pull nature. The connection of an electron-donor (thiophene) to an electron-acceptor (ethenylphenyl) via a π-conjugated bridge facilitates intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. Because the HOMO is located on the thiophene ring and the LUMO is on the ethenylphenyl group, this S₀ → S₁ transition effectively moves electron density from the donor to the acceptor part of the molecule. mdpi.com This ICT character is responsible for the lowest energy absorption band in the electronic spectrum of such copolymers. mdpi.com The efficiency of this charge transfer is highly dependent on the degree of π-conjugation and the planarity of the molecular backbone. A more planar conformation allows for better orbital overlap, enhancing the ICT process. rsc.org

Semi-Empirical Methods (e.g., PM3, ZINDO/S) for Molecular Modeling

Semi-empirical methods offer a computationally less expensive alternative to DFT, making them suitable for studying very large systems or for high-throughput screening. mpg.de Methods like PM3 are often used for pre-optimizations of molecular geometries, while ZINDO/S is specifically parameterized to predict electronic spectra and excited-state properties. google.commpg.deopenmopac.net

The ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic) method is widely used for calculating the electronic absorption spectra of molecules. numberanalytics.comwikipedia.org It is particularly effective for π-conjugated systems because its parameters are optimized to reproduce vertical excited-state energies. openmopac.net

For this compound, ZINDO/S calculations coupled with a configuration interaction (CI) approach can predict the energies of electronic transitions and their corresponding oscillator strengths. openmopac.netwikipedia.org This allows for the theoretical prediction of the UV-Visible absorption spectrum, including the wavelength of maximum absorption (λ_max). The lowest energy transition typically corresponds to the HOMO → LUMO excitation and exhibits significant ICT character. mdpi.com The accuracy of ZINDO/S for predicting solvatochromic shifts (changes in absorption spectra with solvent polarity) is often comparable to that of more computationally intensive DFT methods. openmopac.netkarazin.ua

Table 3: Representative Predicted Optical Properties for this compound (ZINDO/S)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~350 nm | 0.85 | Strong HOMO-LUMO transition with significant ICT character. |

| S₀ → S₂ | ~280 nm | 0.15 | Higher energy π-π* transition localized on the aromatic rings. |

While DFT provides more accurate ground-state geometries, semi-empirical methods are valuable for exploring the potential energy surface and conformational landscape of large molecules and polymers. google.commpg.de For poly(this compound), these methods can be used to model the interactions between polymer chains.

The conformation and assembly of conjugated polymers are driven by a complex interplay of intramolecular and intermolecular forces. nih.gov Semi-empirical calculations can efficiently model the non-covalent interactions, such as van der Waals forces and π-π stacking, that dictate how polymer chains pack in the solid state. researchgate.net Understanding these intermolecular interactions is crucial, as the charge transport properties of a polymeric film are highly dependent on its morphology and the degree of order between chains. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide a detailed view of the dynamic behavior of materials, such as the packing of polymer chains and the formation of larger-scale structures.

Simulation of Polymer Chain Packing and Thin Film Morphology

MD simulations have been employed to investigate the arrangement of polymer chains and the resulting morphology of thin films. These simulations can reveal key structural features that influence the material's properties.

In the context of thin films, MD simulations can model the process of film formation, such as during solvent evaporation. diva-portal.org These simulations have demonstrated that crystallization of polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can begin during the polymerization and doping stages but predominantly occurs as the solvent evaporates. diva-portal.org The simulations also provide insights into the lamellar spacing and the tilt angle of side chains in the packed structure, which are in good agreement with experimental data from techniques like grazing incidence wide-angle X-ray scattering (GIWAXS). nih.gov

The packing of polymer chains is significantly influenced by intermolecular interactions. MD simulations have shown that even from a disordered state, polymers can self-assemble into dense packings characterized by interdigitation of their side chains. nih.gov The conformation of these side chains, whether all-trans or having other arrangements, and the angle they form with the polymer backbone are critical details that can be elucidated through simulations. nih.gov

Investigation of Supramolecular Assembly and Self-Organization

The self-assembly of molecules into well-defined, ordered structures is a key area of research in materials science. Computational studies play a vital role in understanding the driving forces behind these processes.

For thiophene-based molecules, self-assembly can be influenced by a variety of factors, including solvent polarity and pH. frontiersin.org For example, a thiophene-based α-cyanostyrene derivative was observed to form nanoparticles in organic solvents like THF and DMSO, but with the addition of water, the morphology changed to fibers. frontiersin.org This highlights the delicate balance of intermolecular forces that govern self-assembly.

Hybrid molecules, such as those combining oligothiophene and oligopeptide blocks, offer another avenue for creating complex nanostructures. beilstein-journals.org In these systems, both π-π stacking of the thiophene units and hydrogen bonding between the peptide segments can drive the assembly process. beilstein-journals.org A solvent-guided strategy can be used to control which interaction dominates, leading to different assembled structures. beilstein-journals.org

The principles of molecular recognition and self-organization are fundamental to supramolecular chemistry. mdpi.com These concepts, inspired by biological systems, allow for the construction of complex architectures from molecular building blocks through noncovalent interactions. mdpi.com Computational modeling can help to predict and understand the formation of these supramolecular assemblies.

Prediction of Electronic and Optoelectronic Properties

Computational chemistry provides a powerful toolkit for predicting the electronic and optoelectronic properties of molecules and materials. These predictions are essential for screening potential candidates for various applications, including organic electronics and nonlinear optics.

Computational Prediction of Ionization Potentials and Electron Affinities

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental properties that determine the suitability of a material for electronic applications. kaust.edu.sa

Various computational methods are available for predicting IP and EA. For quick estimations, semi-empirical methods like PM3 can be used. schrodinger.com For higher accuracy, ab initio calculations, such as those based on density functional theory (DFT) or wave function theory, are employed. schrodinger.com When calculating these properties, it is important to choose an appropriate basis set, with diffuse functions being particularly important for electron affinities. schrodinger.com

More advanced methods like the G0W0 approximation have shown to predict IP and EA with reasonable accuracy, especially when starting from a hybrid functional. scm.com For even greater accuracy, methods like coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used to generate high-accuracy reference data, although they are computationally expensive. kaust.edu.sa The accuracy of more approximate methods, such as the CC2 and ADC(2) models, can be significantly improved through spin-component scaling, making them a cost-effective alternative. nih.govnih.gov

Hyperpolarizability Calculations for Non-Linear Optical Applications

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational methods, particularly DFT, are widely used to calculate hyperpolarizabilities. The choice of functional and basis set is crucial for obtaining accurate results. Functionals like CAM-B3LYP and M06-2X have been shown to be suitable for calculating spectroscopic parameters related to NLO properties. mdpi.com A balance between accuracy and computational cost is important, and basis sets like 6-311++G(d,p) have been found to provide a good compromise. nih.gov

The finite-field method is a common approach for calculating hyperpolarizabilities. dtic.milscirp.org This involves applying an external electric field and calculating the resulting change in the molecule's energy or dipole moment. From these calculations, the components of the hyperpolarizability tensor can be determined. dtic.mil

Theoretical studies have shown that the NLO properties of molecules can be tuned by modifying their chemical structure. For example, incorporating strong electron-donating and withdrawing groups, as well as suitable π-spacers, can enhance the NLO response. cureusjournals.com The surrounding environment, such as in a crystal lattice, can also significantly influence the hyperpolarizability. Polarization effects from neighboring molecules can lead to a marked decrease in the first hyperpolarizability compared to the isolated molecule. nih.gov

Research Applications in Organic Electronics and Photonics

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components in next-generation electronics, including flexible displays, smart cards, and printable circuits, due to their potential for low-cost fabrication on flexible substrates. nih.gov The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. nih.govsciopen.com Thiophene-based materials, particularly polythiophenes, are among the most extensively studied p-type semiconductors for OFETs because of their excellent charge transport characteristics and environmental stability. nih.govwikipedia.org

The active channel in an OFET is composed of a thin film of an organic semiconductor. Polymers derived from 2-(4-ethenylphenyl)thiophene are suited for this role. The ethenyl group provides a reactive site for polymerization, allowing the monomer to be converted into a long-chain conjugated polymer, poly(this compound). This polymer can then be deposited from solution to form the semiconductor layer, a key advantage for low-cost manufacturing techniques like spin-coating or inkjet printing. nih.gov

While direct studies on poly(this compound) are limited, research on its isomer, 3-(4-ethenylphenyl)thiophene, demonstrates a viable strategy for its integration into device architectures. In one study, 3-(4-ethenylphenyl)thiophene was first grafted onto the surface of a polypropylene (B1209903) (PP) sheet. researchgate.net This modified surface then served as a template for the subsequent oxidative polymerization of 3-hexylthiophene (B156222) (3HT), resulting in a conductive poly(3-hexylthiophene) (P3HT) layer chemically bonded to the substrate. researchgate.net This approach highlights how the ethenylphenylthiophene unit can be employed not only to form bulk polymers but also to functionalize insulating surfaces, creating well-adhered, patterned semiconductor layers essential for transistor fabrication. The resulting P3HT-grafted PP material exhibited a conductivity of 0.02 S/cm, confirming the formation of a functional conductive polymer layer. researchgate.net

A critical parameter for evaluating an OFET's performance is the charge carrier mobility (µ), which quantifies how quickly charge carriers (holes in p-type semiconductors) move through the semiconductor layer. mit.edu High mobility is essential for fast-switching transistors and high-performance circuits. nih.gov The mobility of polythiophenes is highly sensitive to factors such as molecular weight, the regularity of the polymer chain (regioregularity), and the molecular packing and morphology of the thin film. wikipedia.orgaps.orgntu.edu.tw

Specific charge carrier mobility data for polymers of this compound are not extensively reported in the literature. However, by examining related thiophene-based semiconductors, it is possible to understand the performance range achievable. Thiophene-based materials have demonstrated mobilities spanning many orders of magnitude, from modest values to those exceeding that of amorphous silicon. For instance, studies on regioregular poly(3-hexylthiophene) (P3HT) show that increasing its molecular weight can significantly boost charge mobility from 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹. ntu.edu.tw Advanced, highly ordered thiophene-based small molecules and polymers have achieved even higher mobilities, in some cases exceeding 1.0 cm² V⁻¹ s⁻¹. tcichemicals.comrsc.org

The following table summarizes the performance of various representative thiophene-based materials in OFETs, illustrating the potential performance context for new derivatives like poly(this compound).

| Thiophene-Based Semiconductor | Device Fabrication Method | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|---|

| S-DNTT-10 (S-shaped fused ring compound) | Vacuum Deposition | 11.0 | - | tcichemicals.com |

| Thienoacene Dimer (p-Type) | Thin-Film Transistor | 1.33 | - | rsc.org |

| DDTT-TTAR (Tetrathienoacene-based) | Solution-Processable Film | 0.81 | - | researchgate.net |

| Ethyl-substituted sexithiophene | Thermal Evaporation | 1.1 | 10⁴ | mit.edu |

| Regioregular PQT-12 (Polythiophene) | Thermal Processing | 0.004 - 0.1 | - | aps.org |

| Poly(3-(4-octylphenyl)thiophene) (POPT) >94% HT | Thin Film | 4.0 | - | wikipedia.org |

Sensor Technologies

Thiophene-based conjugated polymers are excellent candidates for chemical and biological sensors. Their electronic and optical properties are highly sensitive to their local environment. wikipedia.org The delocalized π-electrons along the polymer backbone can be perturbed by external stimuli, including the binding of specific molecules, leading to a measurable change in conductivity or fluorescence. wikipedia.org This makes them effective materials for transducing a chemical event into an electrical or optical signal. wikipedia.org

The primary mechanism behind many thiophene-based sensors is a change in their photophysical properties upon interaction with an analyte. For fluorescent sensors, this often involves either fluorescence quenching or enhancement. For example, a novel thiophene-substituted 1,3,4-oxadiazole (B1194373) derivative was designed as a chemosensor for detecting picric acid, a nitroaromatic explosive. bohrium.com The fluorescence of the sensor molecule was significantly quenched in the presence of picric acid, a process attributed to photo-induced electron transfer (PET) from the excited state of the sensor to the electron-deficient analyte. bohrium.com

The general principle involves the analyte interacting with the sensor molecule, which disrupts the de-excitation pathway of the fluorophore. In the case of PET, the analyte's molecular orbitals provide a non-radiative pathway for the excited electron to return to the ground state, thus quenching the fluorescence. The structure of this compound provides a versatile scaffold for designing such sensors. The phenyl ring can be functionalized with specific recognition units (receptors) that selectively bind to a target analyte, thereby conferring selectivity to the sensor. The thiophene (B33073) unit acts as the core fluorophore, providing the signaling component.

In a sensor, the transducer is the element that converts the energy of the recognition event into a measurable signal. Polymers of this compound or its derivatives can serve as highly effective transducer materials. wikipedia.orgwikipedia.org When a target analyte binds to receptor sites on the polymer, it can cause a conformational change, such as twisting of the polymer backbone. wikipedia.org This twisting disrupts the π-conjugation, which in turn alters the material's absorption spectrum, fluorescence emission, or electrical conductivity. wikipedia.org

For instance, a sensor can be designed as a chemiresistor, where the binding of an analyte modulates the conductivity of the polymer film. The grafting of 3-(4-ethenylphenyl)thiophene onto a surface to create a conductive polymer layer is a practical example of creating such a transducer element. researchgate.net Any interaction on the surface of this layer that affects charge transport could be measured as a change in resistance.

Alternatively, in fluorescence-based sensors, the polymer film acts as an optical transducer. Thiophene derivatives have been successfully used to create fluorescent probes for detecting analytes like metal ions and environmental pollutants. bohrium.commdpi.com A sensor for D-glucose has been developed using a polymer with aggregation-induced emission (AIE) properties, where the binding of glucose restricts the intramolecular rotation of aromatic rings, causing the material to "light up" and emit fluorescence. mdpi.com The ethenylphenylthiophene structure is a suitable platform for developing similar AIE-active polymers, where the ethenyl group facilitates the creation of a rigid polymer network upon polymerization, ideal for restricting molecular motion and enabling AIE-based sensing.

Advanced Topics and Future Research Directions

Integration in Supramolecular Architectures

The unique molecular structure of 2-(4-ethenylphenyl)thiophene, featuring a thiophene (B33073) ring coupled with a vinylphenyl group, makes it a promising candidate for the construction of highly ordered supramolecular architectures. These organized assemblies are critical for enhancing the performance of organic electronic devices.

The self-assembly of polymers derived from this compound is a powerful strategy for creating well-defined nanostructures. This process is driven by non-covalent interactions, such as π-π stacking between the aromatic thiophene rings, which encourages the polymer chains to align in a specific, ordered manner. This molecular self-organization is a key method for optimizing the performance of materials and devices. cmu.edu

One approach to achieving controlled nanostructuring involves the synthesis of amphiphilic, regioregular polythiophenes. These polymers can be processed using techniques like the Langmuir-Blodgett method to form highly stable, monomolecular layers with a structure optimized for high electrical conductivity. cmu.edu Another strategy involves grafting this compound onto a polymer backbone, such as polypropylene (B1209903), followed by oxidative polymerization to create a conductive surface layer. researchgate.netresearchgate.net This method allows for the creation of nanostructures with a dielectric core and a conductive surface. researchgate.net The resulting materials exhibit significantly increased conductivity compared to the original polymer. researchgate.net

The "hairy-rod" architecture is another significant model for the self-assembly of polymers containing thiophene derivatives. In this model, a rigid, conjugated polymer backbone is surrounded by flexible side chains. This structure has been explored through the synthesis of thiophene end-functionalized oligo-(D,L-lactide), which can then be polymerized to form a "hairy-rod" type conjugated polymer. mdpi.com

The table below summarizes key findings in the self-assembly of polymers related to this compound.

| Polymer System | Self-Assembly Method | Resulting Nanostructure | Key Finding |

| Amphiphilic, regioregular polythiophenes | Langmuir-Blodgett technique | π-stacked conjugated chains in a monomolecular layer | Formation of a stable, cell-membrane-like structure with optimized electrical conductivity. cmu.edu |

| This compound grafted on polypropylene | Oxidative polymerization | Conductive polythiophene islands on the polymer surface | Significant increase in surface conductivity. researchgate.net |

| Thiophene end-functionalized oligo-(D,L-lactide) | Photoinduced oxidative homopolymerization | "Hairy-rod" type conjugated polymer | Demonstration of the functionality of the macromonomer as a building block for molecular composites. mdpi.com |

The performance of organic electronic devices is critically dependent on the molecular ordering and morphology of the active thin film. For polymers of this compound, achieving a high degree of order is essential for efficient charge transport. The fabrication of highly ordered thin films from such polymers can significantly enhance device performance. rsc.org

Various techniques are employed to create these ordered films. Solution-based processing methods, such as spin-coating and drop-casting, are common, but often require optimization of solvent systems and post-deposition treatments like thermal annealing to improve molecular packing. ep2-bayreuth.de The Langmuir-Blodgett technique, as mentioned earlier, is particularly effective for creating ultrathin, highly organized films of amphiphilic polythiophenes. cmu.edu